tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole core substituted with a tert-butyl ester, an iodine atom, and a methoxy group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate typically involves several steps starting from commercially available indole derivatives. One common method involves the Vilsmeier formylation of 4-bromo-1H-indole to introduce a formyl group at the 3-position. This intermediate is then converted to the N-tert-butoxycarbonyl derivative. The formyl group is reduced to an alcohol, which is subsequently protected with tert-butyl dimethylsilyl chloride.
Chemical Reactions Analysis
tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The iodine atom can be replaced by other electrophiles under suitable conditions.
Reduction: The compound can be reduced to remove the iodine atom, yielding a deiodinated product.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or other oxidized derivatives.
Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce various substituents at the 3-position.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate has several applications in scientific research:
Pharmaceutical Research: It serves as an intermediate in the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly those containing the indole moiety.
Material Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: The compound is used in studies investigating the biological activity of indole derivatives, including their interactions with various biological targets
Mechanism of Action
The mechanism of action of tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate is primarily related to its ability to interact with biological targets through its indole core. The indole moiety is known to bind to various receptors and enzymes, influencing biological pathways. The presence of the iodine atom and methoxy group can modulate the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives synthesized from this compound .
Comparison with Similar Compounds
tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-[(tert-butyl(dimethyl)silyl)oxy]-1H-indole-1-carboxylate: This compound has a similar indole core but different substituents, leading to distinct chemical and biological properties.
tert-Butyl 1-indolecarboxylate: This simpler derivative lacks the iodine and methoxy groups, resulting in different reactivity and applications.
Indole-3-carboxylate derivatives: These compounds share the indole core but have varying substituents at different positions, affecting their chemical behavior and biological activity.
Properties
IUPAC Name |
tert-butyl 3-iodo-4-methoxyindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO3/c1-14(2,3)19-13(17)16-8-9(15)12-10(16)6-5-7-11(12)18-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMMLBUGWIRNGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693662 | |
Record name | tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309365-09-0 | |
Record name | tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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